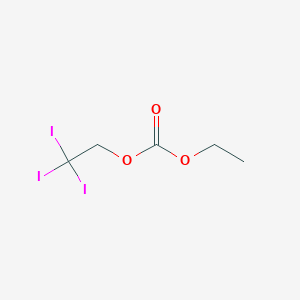
Ethyl 2,2,2-triiodoethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2,2-triiodoethyl carbonate is an organic compound characterized by the presence of three iodine atoms attached to an ethyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2,2-triiodoethyl carbonate typically involves the reaction of ethyl chloroformate with triiodomethane in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the carbonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-triiodoethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding iodinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of ethyl 2,2,2-triiodoethanol.
Substitution: The iodine atoms can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under mild conditions to replace iodine atoms.
Major Products
The major products formed from these reactions include iodinated alcohols, acids, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2,2,2-triiodoethyl carbonate has several scientific research applications:
Biology: The compound is studied for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Medicine: Research is ongoing into its use as a contrast agent in medical imaging techniques such as X-ray and CT scans.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2,2,2-triiodoethyl carbonate exerts its effects involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in halogen bonding, which influences the reactivity and stability of the compound. The carbonate group can undergo hydrolysis, releasing triiodoethanol and carbon dioxide.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2,2-trifluoroethyl carbonate: Similar in structure but contains fluorine atoms instead of iodine.
Ethyl chloroformate: Contains chlorine atoms and is used in similar synthetic applications.
Triiodomethane (Iodoform): A simpler compound with three iodine atoms attached to a single carbon.
Uniqueness
Ethyl 2,2,2-triiodoethyl carbonate is unique due to the presence of three iodine atoms, which impart distinct chemical and physical properties. Its high iodine content makes it particularly useful in applications requiring heavy atoms, such as radiolabeling and imaging.
Properties
CAS No. |
192511-13-0 |
|---|---|
Molecular Formula |
C5H7I3O3 |
Molecular Weight |
495.82 g/mol |
IUPAC Name |
ethyl 2,2,2-triiodoethyl carbonate |
InChI |
InChI=1S/C5H7I3O3/c1-2-10-4(9)11-3-5(6,7)8/h2-3H2,1H3 |
InChI Key |
MSIKCMOZRFYFGU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(I)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
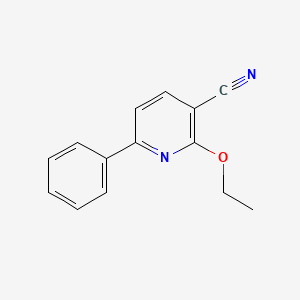
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
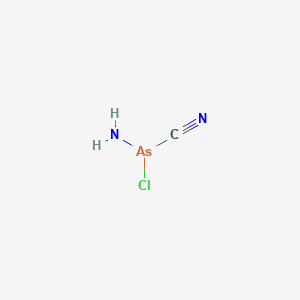
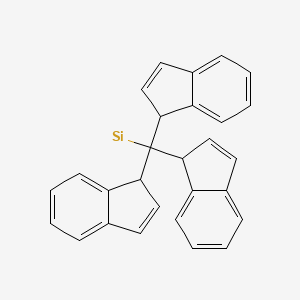
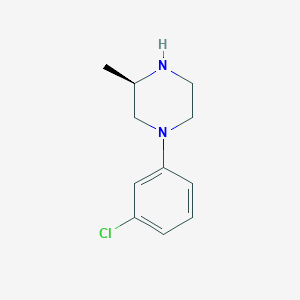
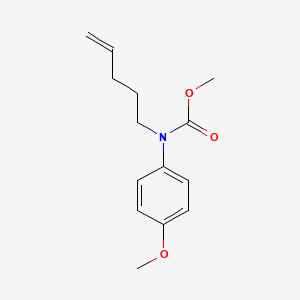
![1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine](/img/structure/B12556352.png)


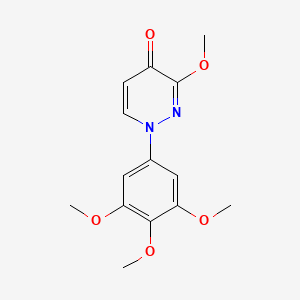
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)

![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
